2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione

Lipophilicity Drug-likeness Physicochemical profiling

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7; MDL MFCD00218949) is a C-2 ethyl-substituted benzoxazepine-3,5-dione heterocycle with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g·mol⁻¹. The compound features a seven-membered oxazepine ring fused to a benzene ring, bearing carbonyl groups at positions 3 and 5 and an ethyl substituent at the 2-position, which introduces a single rotatable bond absent in the unsubstituted parent scaffold.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 175136-47-7
Cat. No. B069003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione
CAS175136-47-7
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C11H11NO3/c1-2-8-11(14)12-10(13)7-5-3-4-6-9(7)15-8/h3-6,8H,2H2,1H3,(H,12,13,14)
InChIKeyFOYZYIYDHVWEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7): Physicochemical Profile and Scaffold Identification for Research Procurement


2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7; MDL MFCD00218949) is a C-2 ethyl-substituted benzoxazepine-3,5-dione heterocycle with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g·mol⁻¹ . The compound features a seven-membered oxazepine ring fused to a benzene ring, bearing carbonyl groups at positions 3 and 5 and an ethyl substituent at the 2-position, which introduces a single rotatable bond absent in the unsubstituted parent scaffold . Commercially available from multiple vendors at 97–98% purity with storage at 2–8 °C, this compound is classified as a research chemical and synthetic building block for use in medicinal chemistry scaffold derivatization programs . The benzoxazepine-3,5-dione scaffold is recognized as a privileged structure in drug discovery, serving as the core template for CBP/P300 bromodomain inhibitors (e.g., I-CBP112, TPOP146), RIPK1 necroptosis inhibitors, PEX14-PEX5 protein–protein interaction inhibitors for trypanosomiasis, and squalene synthase inhibitors for hyperlipidemia [1][2].

Why In-Class Substitution of 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7) Requires Quantitative Justification


Benzoxazepine-3,5-diones bearing different C-2 substituents are not functionally interchangeable. The 2-ethyl group in CAS 175136-47-7 increases the computed LogP from approximately 0.36 (unsubstituted parent 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione, CAS 14151-88-3) to 1.44 , a shift of over one log unit that substantially alters aqueous solubility, membrane permeability, and protein-binding characteristics in downstream SAR programs. The ethyl substituent introduces one rotatable bond (versus zero in the unsubstituted scaffold), contributing distinct conformational entropy and steric bulk at a position critical for target engagement in benzoxazepine-based bromodomain inhibitors and kinase inhibitors [1]. Furthermore, the 2-ethyl analog requires controlled refrigerated storage (2–8 °C), whereas the unsubstituted parent can be stored long-term under ambient conditions, reflecting differences in chemical stability relevant to inventory management . These quantifiable physicochemical divergences mean that procurement of a generic 'benzoxazepine-dione' without specifying the C-2 substituent risks delivering a compound with measurably different LogP, molecular recognition properties, and stability profile.

Quantitative Differentiation Evidence for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7) Versus Closest Analogs


Computed LogP Shift of +1.09 Log Units Versus Unsubstituted Parent Scaffold (CAS 14151-88-3)

The 2-ethyl substitution in CAS 175136-47-7 produces a computed LogP of 1.44, compared with a LogP of 0.36 for the unsubstituted parent 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 14151-88-3), representing a ΔLogP of +1.09 . This increase exceeds the typical 0.5 log unit contribution expected from a single methylene extension, reflecting the synergistic effect of increased hydrocarbon surface area and conformational shielding of the polar dione moiety. The 2-methyl analog (C₁₀H₉NO₃, MW ~191.18) is predicted to exhibit an intermediate LogP between these two values based on additive fragment contributions. In drug discovery contexts, a LogP shift of this magnitude alters predicted aqueous solubility, passive membrane permeability, and plasma protein binding, making the 2-ethyl variant measurably more lipophilic than both the unsubstituted and 2-methyl congeners [1].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Melting Point Elevation of ~10–13 °C Relative to Unsubstituted Scaffold (162 °C vs. 149–152 °C)

The 2-ethyl analog CAS 175136-47-7 exhibits a melting point of 162 °C , compared with 149–151 °C (range 152–158 °C depending on source) for the unsubstituted parent CAS 14151-88-3 . This ~10–13 °C elevation indicates stronger intermolecular interactions in the crystalline lattice, likely attributable to the additional van der Waals contacts provided by the ethyl side chain. The higher melting point correlates with lower vapor pressure (2.33 × 10⁻⁶ mmHg at 25 °C for the 2-ethyl compound) and may influence solid-state stability, grinding sensitivity, and formulation behavior in pre-clinical development settings . For procurement decisions, melting point is a practical identity and purity indicator: a depressed melting point relative to specification can signal residual solvent or impurity contamination.

Thermal analysis Crystallinity Solid-state properties Formulation pre-screening

Purity Specification Comparison: 97–98% (CAS 175136-47-7) from Major Vendors

CAS 175136-47-7 is available at 98% minimum purity from Sigma-Aldrich/AA Blocks and AKSci, and at 97.0% from Fluorochem (Product Code F403750) . The unsubstituted parent scaffold CAS 14151-88-3 is offered at 95+% (Fluorochem), 95% (Enamine), or 98% (AKSci, GC purity) . This indicates that the 2-ethyl analog is consistently available at or above 97% purity across major Western suppliers, whereas the unsubstituted parent shows wider purity variability (95–98%). The 2-methyl analog (C₁₀H₉NO₃, MW ~191.18) lacks a clearly resolved CAS registry number in major databases and appears to be less commercially established, with limited vendor representation . For procurement planning, the 2-ethyl compound benefits from established supply chains with documented Certificates of Analysis, SDS documentation, and MDL registration (MFCD00218949), reducing sourcing risk relative to less common alkyl congeners.

Quality control Procurement specification Vendor comparison Analytical purity

Storage Condition Requirement: Refrigerated Storage (2–8 °C) Versus Ambient for Unsubstituted Parent

The 2-ethyl analog CAS 175136-47-7 requires refrigerated storage at 2–8 °C as specified by Sigma-Aldrich , whereas the unsubstituted parent CAS 14151-88-3 is designated for long-term storage in a cool, dry place at ambient temperature by AKSci . This differential storage requirement suggests that the 2-ethyl substitution introduces a thermal lability not present in the parent scaffold, potentially related to the increased conformational flexibility of the ethyl side chain facilitating degradation pathways. The compound is also classified under GHS07 as an irritant (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) . Procurement planning must account for cold-chain logistics and refrigerated storage capacity when ordering the 2-ethyl analog, a requirement not imposed by the unsubstituted scaffold.

Chemical stability Inventory management Long-term storage Procurement logistics

Scaffold-Level Privileged Structure Context: Benzoxazepine-3,5-dione Core in Clinical and Preclinical Inhibitor Programs

The 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone has been validated as a privileged N-acetyl-lysine mimetic scaffold in multiple drug discovery programs. The CBP/P300 bromodomain inhibitor TPOP146 (Kd = 134 nM for CBP, 5.02 μM for BRD4) and the chemical probe I-CBP112 (IC₅₀ = 0.14–0.17 μM for CBP, 0.625 μM for p300) are built on this core [1]. In the RIPK1 necroptosis inhibitor space, scaffold-hopping-derived benzoxazepinones have yielded compounds with EC₅₀ = 16.17 ± 1.878 nM in cellular anti-necroptosis assays [2]. The PEX14-PEX5 PPI inhibitor program produced 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines with low- to high-digit micromolar IC₅₀ values against Trypanosoma [3]. Critically, SAR studies from the CBP/P300 program demonstrate that modifications at the C-2 position of the benzoxazepine ring directly modulate bromodomain binding affinity and selectivity, establishing C-2 substitution as a pharmacophoric tuning point [1]. CAS 175136-47-7, bearing the 2-ethyl substituent, represents a key synthetic intermediate for exploring this SAR dimension, providing a +1.09 LogP increment relative to the unsubstituted core that can be leveraged in lead optimization without de novo scaffold synthesis.

Privileged scaffold Bromodomain inhibition Kinase inhibition PPI inhibition Scaffold hopping

Recommended Research and Procurement Application Scenarios for 2-Ethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione (CAS 175136-47-7)


C-2 Alkyl Chain Length SAR Exploration in Benzoxazepine Bromodomain or Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing CBP/P300 bromodomain inhibitors or RIPK1 necroptosis inhibitors on the benzoxazepine-3,5-dione scaffold can use CAS 175136-47-7 as a direct building block for installing the 2-ethyl substituent. The +1.09 LogP increment over the unsubstituted parent (CAS 14151-88-3) allows systematic evaluation of lipophilicity-driven potency shifts without synthesizing the scaffold de novo . The CBP/P300 inhibitor program has established that C-2 substitution modulates bromodomain binding affinity, making this compound a strategic intermediate for SAR-by-catalog approaches [1].

Physicochemical Property Benchmarking for in Silico ADME Model Calibration

The well-characterized physicochemical profile of CAS 175136-47-7 (LogP 1.44, PSA 55.4, MW 205.21, HBD 1, HBA 4, rotatable bonds 1) provides a calibration point for computational ADME prediction models [2]. Its intermediate lipophilicity (within the Lipinski Rule of 5 space) and single rotatable bond make it suitable as a reference compound for validating LogP prediction algorithms, particularly when comparing against the unsubstituted scaffold (LogP 0.36) and extrapolating to longer-chain or branched C-2 alkyl analogs.

Synthetic Intermediate for 4-N-Substituted Benzoxazepine-3,5-dione Library Synthesis

The free N-H at position 4 of CAS 175136-47-7 permits N-alkylation or N-acylation to generate diverse 4-substituted benzoxazepine-3,5-dione libraries . This reactivity profile is exploited in the synthesis of 4-[(hetero)aryl-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-diones, a compound class represented by multiple catalog entries in commercial screening collections. The 2-ethyl group provides a fixed lipophilic anchor point while diversity is installed at N-4, enabling parallel SAR exploration at two independent vector positions.

PEX14-PEX5 Protein–Protein Interaction Inhibitor Scaffold Hopping Programs

The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold was identified through CATS-based scaffold hopping from known PEX14 inhibitor leads as a novel chemotype with trypanocidal activity [3]. CAS 175136-47-7, as the 2-ethyl-3,5-dione variant, provides a functionalized starting point for further derivatization at the 7-, 8-, and 9-positions of the benzo ring and at N-4. The compound's LogP of 1.44 places it within the optimal lipophilicity range for blood-brain barrier penetration, relevant for treating the CNS stage of African trypanosomiasis.

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